molecular formula C13H11BrN2O2 B4237114 N-(4-bromobenzyl)-3-nitroaniline

N-(4-bromobenzyl)-3-nitroaniline

Cat. No.: B4237114
M. Wt: 307.14 g/mol
InChI Key: FDHZGLKATWTLDU-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-3-nitroaniline is an organic compound that features both bromine and nitro functional groups attached to a benzyl and phenyl amine structure, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-3-nitroaniline typically involves the reaction of 4-bromobenzylamine with 3-nitrobenzaldehyde under specific conditions. One common method includes the use of a condensation reaction, where the amine group of 4-bromobenzylamine reacts with the aldehyde group of 3-nitrobenzaldehyde in the presence of a catalyst such as acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-3-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: (4-bromobenzyl)(3-aminophenyl)amine.

    Substitution: Compounds where the bromine atom is replaced by other functional groups, such as methoxy or tert-butyl groups.

Scientific Research Applications

N-(4-bromobenzyl)-3-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-3-nitroaniline depends on its specific application In chemical reactions, it acts as a reactant that undergoes transformations based on the functional groups present

Comparison with Similar Compounds

Similar Compounds

    (4-bromobenzyl)(3-aminophenyl)amine: Similar structure but with an amine group instead of a nitro group.

    (4-methoxybenzyl)(3-nitrophenyl)amine: Similar structure but with a methoxy group instead of a bromine atom.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-11-6-4-10(5-7-11)9-15-12-2-1-3-13(8-12)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHZGLKATWTLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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